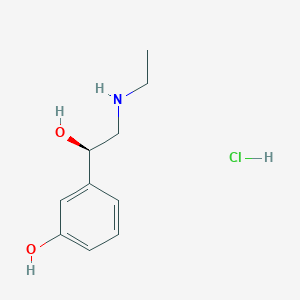

Etilefrine hydrochloride, (R)-

Description

Contextualization of Sympathomimetic Amines in Contemporary Research

Sympathomimetic amines are a broad class of compounds that mimic the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). scribd.com Their mechanism of action involves the stimulation of the sympathetic nervous system, either directly by acting as agonists at adrenergic receptors or indirectly by promoting the release or inhibiting the reuptake of endogenous catecholamines. ncats.io Contemporary research continues to explore the nuanced interactions of these amines with subtypes of adrenergic receptors (e.g., α1, α2, β1, β2), as these interactions determine their specific physiological effects. researchgate.net The diverse pharmacological profiles of sympathomimetic amines have led to their investigation for a wide range of applications. researchgate.netresearchgate.net

Significance of Enantiomeric Specificity in Chemical Biology and Pharmacology

Many sympathomimetic amines, including etilefrine (B194583), are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. ciac.jl.cnnih.gov In pharmacology and chemical biology, enantiomeric specificity is a critical concept because biological systems, particularly receptors and enzymes, are themselves chiral. This chirality often leads to significant differences in the pharmacological activity between the two enantiomers of a drug. nih.govsci-hub.se

One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable effects. sci-hub.se The interaction between a chiral drug and its biological target is a three-dimensional process, and the specific spatial arrangement (stereochemistry) of the atoms in each enantiomer dictates the affinity and efficacy of binding to the receptor. For many β-adrenergic agonists, the (R)-enantiomer is recognized as possessing the majority of the pharmacological activity. sci-hub.se This stereoselectivity is a fundamental principle that drives the development of single-enantiomer drugs to optimize therapeutic outcomes.

Rationale for Dedicated Academic Inquiry into (R)-Etilefrine Hydrochloride

Etilefrine is a direct-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors. ncats.iowikipedia.org Given the established principles of enantiomeric specificity, it is logical to infer that the two enantiomers of etilefrine, (R)-etilefrine and (S)-etilefrine, will exhibit different pharmacological profiles. Academic inquiry has demonstrated that the (R)-(-)-enantiomer of etilefrine is the more potent of the two. nih.gov This finding provides a strong rationale for a dedicated investigation into (R)-Etilefrine hydrochloride. By focusing solely on the more active enantiomer, researchers can more accurately characterize its specific interactions with adrenergic receptors, elucidate its precise mechanism of action, and understand its pharmacological properties without the confounding influence of the less active (S)-enantiomer. This focused research is essential for a complete understanding of the compound's potential and for advancing the principles of stereopharmacology.

Structure

3D Structure of Parent

Properties

CAS No. |

95670-88-5 |

|---|---|

Molecular Formula |

C10H16ClNO2 |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

KTNROWWHOBZQGK-PPHPATTJSA-N |

Isomeric SMILES |

CCNC[C@@H](C1=CC(=CC=C1)O)O.Cl |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Etilefrine Hydrochloride

Enantioselective Synthesis Pathways

The synthesis of single-enantiomer pharmaceuticals is a critical focus in medicinal chemistry and process development. For (R)-Etilefrine hydrochloride, obtaining the desired (R)-enantiomer in high purity is essential. Enantioselective synthesis pathways provide a direct and efficient route to this chiral molecule, avoiding the need for classical resolution of a racemic mixture. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, directly yielding the enantiomerically enriched product.

Asymmetric Hydrogenation Techniques for Chiral Control

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. diva-portal.org This technique involves the addition of hydrogen across a double bond (C=O, C=N, or C=C) of a prochiral substrate, using a chiral catalyst to influence the stereochemical outcome. wikipedia.org In the context of (R)-Etilefrine synthesis, this typically involves the enantioselective reduction of a prochiral aminoketone precursor.

The most successful catalysts for this transformation are often based on transition metals like rhodium (Rh) and ruthenium (Ru), complexed with chiral phosphine (B1218219) ligands. diva-portal.orgalfachemic.com Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos are C₂-symmetric, creating a well-defined chiral environment around the metal center. diva-portal.org The substrate coordinates to the metal, and the chiral ligand directs the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. For the synthesis of (R)-Etilefrine, a catalyst with the appropriate chirality (e.g., (R)-BINAP) would be selected to yield the desired (R)-alcohol configuration from the ketone precursor. The efficiency of these reactions is often high, providing the target molecule with excellent enantiomeric excess (ee). wikipedia.org

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Ru-BINAP | Ketones, Alkenes | Ruthenium-based catalyst with C₂-symmetric diphosphine ligand. diva-portal.org Widely used in industrial processes. wikipedia.org | Up to >99% ee diva-portal.org |

| Rh-DuPhos | Alkenes, Ketones, Imines | Rhodium catalyst with chiral phosphorus ligands. ajchem-b.com Known for high catalytic efficiency. ajchem-b.com | High enantioselectivity, often >95% ee ajchem-b.com |

| Iridium-MeO-BIPHEP | Imines, Quinolines | Iridium-based catalyst particularly effective for nitrogen-containing compounds. ajchem-b.com | Up to 96% ee ajchem-b.com |

| Iron-based Diphosphine Complexes | Ketones, Imines | An emerging environmentally friendlier alternative to ruthenium and rhodium catalysts. nih.gov | Good to excellent yields and enantiopurity nih.gov |

Stereocontrolled Reductive Amination Strategies

Reductive amination is a fundamental reaction that converts a carbonyl compound into an amine. numberanalytics.com When performed with stereochemical control, it becomes a valuable tool for synthesizing chiral amines like (R)-Etilefrine. This can be achieved through either chemical or enzymatic strategies.

In a chemical approach, a prochiral ketone (such as 3'-hydroxy-α-aminoacetophenone) can be reacted with an amine in the presence of a reducing agent and a chiral influence. One common strategy involves using a chiral auxiliary. Alternatively, direct asymmetric reductive amination can be catalyzed by chiral metal complexes.

A more recent and highly selective approach utilizes enzymes, specifically imine reductases (IREDs) and reductive aminases (RedAms). chemrxiv.orgrsc.org These biocatalysts offer a green and direct route to chiral amines. rsc.org The enzyme's active site provides a highly specific chiral environment that dictates the stereochemistry of the product. By engineering the enzyme's substrate and cofactor binding pockets through site-directed mutagenesis, researchers can enhance or even invert the stereoselectivity. chemrxiv.orgrsc.org For instance, modifying key amino acid residues can improve the production of the (R)-enantiomer by optimizing the binding of the imine intermediate in a specific orientation for reduction. chemrxiv.org

| Method | Mechanism | Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., Raney-Ni) | Condensation to an imine followed by catalytic hydrogenation. Stereocontrol can be influenced by a chiral auxiliary. beilstein-journals.org | Cost-effective catalyst, established methodology. beilstein-journals.org | Often requires high pressures and temperatures; diastereoselectivity can be moderate. beilstein-journals.org |

| Enzymatic (IREDs/RedAms) | Enzyme-catalyzed reduction of an imine intermediate formed in situ. researchgate.net | High stereoselectivity (>99% ee), mild reaction conditions (aqueous media, room temp), environmentally friendly. rsc.orgresearchgate.net | Enzyme stability and substrate scope can be limiting, though protein engineering is overcoming this. rsc.org |

Novel Chiral Catalyst Development in (R)-Etilefrine Synthesis

The quest for more efficient, selective, and versatile catalysts is a driving force in asymmetric synthesis. alfachemic.com While established catalysts like Ru-BINAP are highly effective, research continues into novel catalytic systems. wikipedia.orgalfachemic.com

One area of development is the use of chiral oxazaborolidine catalysts, which have proven effective in the enantioselective reduction of prochiral ketones and iminoketones using a borane (B79455) reducing agent. google.com These catalysts can be prepared from chiral amino acids and offer a powerful method for producing chiral amino alcohols. google.com For a target like (R)-Etilefrine, the catalyst would be derived from the corresponding D-amino acid to induce the desired (R)-configuration. google.com

A more recent and fundamental innovation is the development of "chiral-at-metal" catalysts. rsc.org In these systems, the chirality of the catalyst does not originate from a complex chiral organic ligand but from the arrangement of simple, achiral ligands around the metal center, making the metal atom itself the stereogenic center. rsc.org This approach simplifies catalyst design and opens up new architectural possibilities for asymmetric transformations, representing a frontier in catalyst development with potential applications in the synthesis of a wide range of chiral molecules. rsc.org

| Catalyst Type | Principle of Chirality | Potential Application in (R)-Etilefrine Synthesis | Key Advantage |

|---|---|---|---|

| Chiral Oxazaborolidines | Chiral center derived from an amino acid (e.g., proline). google.com | Catalytic asymmetric reduction of an α-aminoketone precursor. google.com | High enantioselectivity for specific ketone reductions. google.com |

| Chiral-at-Metal Complexes | Stereogenic metal center with achiral ligands. rsc.org | Asymmetric hydrogenation or transfer hydrogenation. | Structural simplicity, removes the need for complex chiral ligand synthesis. rsc.org |

| Enzyme-based Biocatalysts (Engineered IREDs) | Chiral active site of the protein. chemrxiv.org | Stereoselective reductive amination of a ketone precursor. chemrxiv.org | Extremely high selectivity under mild, green conditions. rsc.org |

Precursor Chemistry and Reaction Mechanism Elucidation

The synthesis of (R)-Etilefrine hydrochloride relies on the selection of appropriate starting materials, known as precursors, which are chemically transformed through a series of reactions into the final product. reagent.co.uk A common and logical precursor for etilefrine (B194583) is 3-hydroxyacetophenone, which already contains the required benzene (B151609) ring with a hydroxyl group at the meta position.

The reaction mechanism typically proceeds through several key steps:

Formation of an α-haloketone: The synthesis often begins with the bromination of the acetophenone (B1666503) at the alpha-carbon (the carbon adjacent to the ketone). This creates a reactive intermediate, α-bromo-3'-hydroxyacetophenone.

Amination: The bromide is then displaced by ethylamine (B1201723) in a nucleophilic substitution reaction. This step introduces the required ethylamino group, forming the aminoketone intermediate, α-(ethylamino)-3'-hydroxyacetophenone.

Asymmetric Reduction: This is the crucial stereochemistry-determining step. The ketone group of the aminoketone intermediate is reduced to a hydroxyl group. To achieve the desired (R)-configuration, this reduction is carried out using an enantioselective method, such as the asymmetric hydrogenation or stereocontrolled reductive amination techniques described previously.

Salt Formation: Finally, the resulting (R)-Etilefrine free base is reacted with hydrochloric acid (HCl) to form the stable and water-soluble (R)-Etilefrine hydrochloride salt.

An alternative "green chemistry" approach has been developed starting from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid. rsc.org This route involves the conversion of cardanol to 3-vinylphenol, which is then transformed into norfenefrine (B1679915). The final step is the ethylation of norfenefrine to yield etilefrine. rsc.org

| Compound Name | Role in Synthesis | Typical Source Pathway |

|---|---|---|

| 3-Hydroxyacetophenone | Primary Precursor | Commercial chemical synthesis |

| α-Bromo-3'-hydroxyacetophenone | Reactive Intermediate | Bromination of 3-hydroxyacetophenone |

| α-(Ethylamino)-3'-hydroxyacetophenone | Key Prochiral Intermediate | Amination of the α-haloketone with ethylamine |

| 3-Vinylphenol | Alternative "Green" Precursor | Derived from cardanol via ethenolysis. rsc.org |

| Norfenefrine | Alternative Intermediate | Hydroxyamination of 3-vinylphenol. rsc.org |

Optimization of Enantiomeric Purity in Synthetic Protocols

Achieving a high enantiomeric purity, or enantiomeric excess (ee), is a critical goal in the synthesis of (R)-Etilefrine hydrochloride. thieme-connect.de The enantiomeric purity of a product is directly impacted by the enantioselectivity of the key stereochemical step, as well as the enantiomeric purity of any chiral catalysts or auxiliaries used in the process. nih.gov

Several factors are crucial for optimizing the enantiomeric excess in a synthetic protocol:

Catalyst Selection: The choice of chiral catalyst is paramount. For asymmetric hydrogenation, the ligand's structure (e.g., (R)-BINAP vs. other phosphines) can have a dramatic effect on selectivity. diva-portal.org Similarly, in enzymatic reductions, the specific variant of the IRED or RedAm enzyme is chosen for its high selectivity towards the (R)-product. chemrxiv.org

Reaction Conditions: Parameters such as temperature, pressure, and solvent can significantly influence the stereochemical outcome. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the transition states leading to the (R)- and (S)-enantiomers.

Purity of Chiral Reagents: The enantiomeric purity of the final product cannot exceed the enantiomeric purity of the chiral catalyst or auxiliary used. nih.gov Therefore, using highly pure chiral reagents is essential for obtaining a product with high ee. nih.gov

Pathway Choice: Modern asymmetric synthesis is generally superior to older methods that relied on the resolution of racemates via diastereomeric salt precipitation. transopharm.com Direct asymmetric pathways, such as catalytic hydrogenation or enzymatic reduction, offer a more efficient and controlled route to high enantiomeric purity. transopharm.com

The success of a synthesis is ultimately measured by the ability to consistently produce (R)-Etilefrine hydrochloride with an enantiomeric excess that meets stringent pharmaceutical standards, often greater than 99% ee. transopharm.com

| Factor | Optimization Strategy | Rationale |

|---|---|---|

| Chiral Catalyst | Screening of various ligands (for metal catalysts) or enzyme variants (for biocatalysts). | The catalyst's chiral environment is the primary determinant of stereoselectivity. alfachemic.com |

| Temperature | Typically, lowering the reaction temperature. | Increases the energy difference between diastereomeric transition states, favoring the formation of one enantiomer. |

| Solvent | Testing a range of solvents with varying polarity and coordinating ability. | The solvent can influence catalyst-substrate interactions and the stability of transition states. |

| Reagent Purity | Use of catalysts and chiral auxiliaries with the highest available enantiomeric purity. nih.gov | The product's maximum possible ee is limited by the ee of the chiral reagents. nih.gov |

| Purification | While the goal is direct synthesis, a final crystallization step can sometimes upgrade the enantiomeric excess of the product. | The crystalline structure of the desired enantiomer may allow for separation from the minor enantiomer remaining in the solution. |

Molecular Pharmacology of R Etilefrine Hydrochloride

Adrenergic Receptor Interaction Dynamics

(R)-Etilefrine hydrochloride functions as a direct-acting adrenergic agonist with a distinct profile of activity across the adrenergic receptor family. medchemexpress.commedchemexpress.com It demonstrates selective agonist activity, primarily targeting α1- and β1-adrenergic receptors, which underpins its clinical effects. drugbank.comwikipedia.org The interaction with these receptors initiates a cascade of intracellular signaling events.

(R)-Etilefrine hydrochloride directly binds to and activates α1-adrenergic receptors, which are Gq protein-coupled receptors. nih.govwikipedia.org This activation leads to the stimulation of phospholipase C, which in turn results in an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The subsequent release of calcium from intracellular stores triggers the contraction of vascular smooth muscle, leading to vasoconstriction. nih.govwikipedia.org

Detailed studies have quantified the binding affinity (pKi) and functional potency (pEC50) of etilefrine (B194583) at the human α1-adrenoceptor subtypes (α1A, α1B, and α1D). While these studies used etilefrine without specifying the enantiomer, the data provides critical insight into its activity at these receptors. In functional assays measuring calcium mobilization, etilefrine demonstrated agonist activity across all three α1-subtypes. nih.gov

| Receptor Subtype | Agonist Potency (pEC50) | Binding Affinity (pKi) | Efficacy (% of Norepinephrine) |

| α1A-Adrenergic Receptor | 5.89 ± 0.08 | 3.99 | 2.17 ± 0.08 |

| α1B-Adrenergic Receptor | 6.84 ± 0.05 | - | 72.8 ± 7.0 |

| α1D-Adrenergic Receptor | 7.11 ± 0.11 | - | 58.1 ± 2.1 |

| Data derived from studies on human cloned α1-adrenoceptors. nih.gov pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi is the negative logarithm of the binding affinity (inhibition constant). Efficacy is relative to the maximal response produced by the endogenous agonist norepinephrine (B1679862). |

(R)-Etilefrine hydrochloride is also a significant agonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. ncats.iowikipedia.org These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.org This signaling cascade results in positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects. nih.govmedchemexpress.com

The interaction of (R)-Etilefrine hydrochloride with β2-adrenergic receptors has been investigated, revealing a significantly lower affinity compared to its interaction with β1 receptors. wikipedia.orgncats.io β2-adrenergic receptors are also Gs protein-coupled and are found in various tissues, including the smooth muscle of the bronchi and blood vessels. mdpi.com While etilefrine is described as having some agonistic actions at β2-receptors, this effect is considerably less potent than its activity at α1 and β1 receptors. wikipedia.org This selectivity profile distinguishes it from non-selective β-agonists like isoproterenol. The weaker interaction with β2-receptors means that effects such as bronchodilation or significant vasodilation are not primary features of its pharmacological profile. wikipedia.orgncats.io

| Receptor | Primary Action | Relative Affinity/Potency |

| α1-Adrenergic Receptor | Agonist | High |

| β1-Adrenergic Receptor | Agonist | High |

| β2-Adrenergic Receptor | Weak Agonist | Low |

| This table provides a qualitative summary of etilefrine's selectivity based on multiple sources. wikipedia.orgnih.govncats.iomedchemexpress.com |

Ligand-Receptor Complex Formation and Energetics

The formation of a ligand-receptor complex is the initial event that translates the binding of a molecule like (R)-Etilefrine hydrochloride into a cellular response. This process is governed by the principles of thermodynamics and kinetics. nih.gov The binding event involves the establishment of non-covalent interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—between the ligand and specific amino acid residues within the receptor's binding pocket. plos.org

For sympathomimetic amines, key interactions typically involve the catechol or phenol (B47542) ring and the ethanolamine (B43304) side chain. plos.org The energy released upon the formation of these bonds (binding free energy) determines the stability of the complex and the affinity of the ligand for the receptor. nih.gov The transition from an unbound state to a stable complex induces a conformational change in the receptor, which is the crucial step for activating downstream signaling pathways. nih.gov

While these general principles apply to the interaction of (R)-Etilefrine with adrenergic receptors, specific thermodynamic and energetic data detailing the formation of the (R)-Etilefrine-adrenergic receptor complex are not extensively available in the public literature. Such studies would require advanced techniques like isothermal titration calorimetry or detailed computational free energy calculations.

Computational Approaches to Receptor Docking and Binding Affinity Prediction

Computational methods are powerful tools for investigating ligand-receptor interactions at an atomic level, offering insights where experimental data may be lacking. nih.gov Molecular docking and molecular dynamics (MD) simulations are two such approaches widely used in the study of G protein-coupled receptors, including adrenergic receptors. nih.govplos.org

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site. nih.gov Scoring functions are then used to estimate the binding affinity, ranking potential poses. mdpi.com For (R)-Etilefrine, docking studies could predict its binding mode within the α1- and β1-adrenergic receptors, identifying key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of every atom in the ligand-receptor complex over time. nih.govnih.gov This method can reveal the stability of the binding pose, the conformational changes induced in the receptor upon binding, and the role of solvent molecules in stabilizing the complex. plos.org MD simulations can also be used to calculate binding free energies, offering a more rigorous prediction of binding affinity. researchgate.net

Although these computational techniques are frequently applied to adrenergic receptor ligands, specific docking and molecular dynamics studies focused solely on (R)-Etilefrine hydrochloride are not prominently featured in published research. The application of these methods would be invaluable for elucidating the precise structural basis for its receptor selectivity and activation mechanisms.

Structure Activity Relationship Sar Studies of Etilefrine Enantiomers

Stereochemical Determinants of Adrenergic Receptor Selectivity and Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental determinant of a drug's pharmacological profile. For phenylethylamine-based adrenergic agonists like etilefrine (B194583), the spatial orientation of key functional groups dictates the affinity and efficacy at α- and β-adrenergic receptors.

(R)-Etilefrine is the levorotatory enantiomer and is recognized as the more pharmacologically active form of the molecule. Animal studies have demonstrated that the (R)-(-)-enantiomer of etilefrine is more effective than its (S)-(+)-counterpart. researchgate.net This heightened activity is attributed to a more favorable interaction with the chiral environment of the adrenergic receptor binding sites.

The critical structural feature for direct-acting sympathomimetic amines is the β-phenylethylamine backbone. For maximal activity, a hydroxyl group at the β-position of the ethylamine (B1201723) side chain is crucial, and its (R)-configuration is preferred for optimal interaction with the receptor. ntu.edu.sg This specific stereochemistry allows for a precise three-point interaction with the receptor, involving the catechol (or in the case of etilefrine, the meta-hydroxyl phenyl) group, the amine group, and the β-hydroxyl group. This precise fit is thought to be responsible for the higher intrinsic activity of the (R)-enantiomer.

While etilefrine is primarily known as an α1 and β1 adrenergic agonist, the stereoselectivity can also influence the ratio of α- to β-adrenergic activity. researchgate.netnih.govmdpi.commedchemexpress.comnih.govresearchgate.net The subtle differences in how each enantiomer fits into the binding pocket of the different receptor subtypes can lead to variations in receptor activation and subsequent downstream signaling pathways.

Table 1: Adrenergic Receptor Activity of Etilefrine Enantiomers

| Enantiomer | Primary Adrenergic Activity | Potency |

|---|---|---|

| (R)-Etilefrine | α1 and β1 Agonist | More Potent |

| (S)-Etilefrine | α1 and β1 Agonist | Less Potent |

Functional Group Modifications and Their Impact on Pharmacological Activity

The pharmacological activity of etilefrine is not only determined by its stereochemistry but also by the nature and position of its functional groups. Modifications to these groups can significantly alter the compound's affinity, selectivity, and efficacy at adrenergic receptors.

The hydroxyl group at the meta-position of the phenyl ring is a key feature of etilefrine. While not a catecholamine (lacking a second hydroxyl group at the para-position), this single hydroxyl group is crucial for its agonist activity. It participates in hydrogen bonding with the receptor, contributing to the binding affinity.

The β-hydroxyl group on the ethylamine side chain, as previously mentioned, is vital for direct receptor stimulation. Its presence enhances the interaction with the receptor, and its removal would drastically reduce agonist activity.

The N-ethyl group on the amine is another important determinant of etilefrine's pharmacological profile. The size of the substituent on the nitrogen atom influences the selectivity for α- versus β-adrenergic receptors. Generally, as the size of the N-alkyl group increases, α-agonist activity tends to decrease, while β-agonist activity increases. pharmacy180.com The ethyl group in etilefrine contributes to its mixed α and β activity.

Modifications to these functional groups can lead to changes in pharmacological properties. For instance, acylation of the phenolic hydroxyl group can create prodrugs with altered pharmacokinetic profiles. One study investigated 3'-(O-acyl) derivatives of etilefrine and found that the 3'-(O-pivaloyl) derivative exhibited favorable solubility, improved lipophilicity, and stability against enzymatic cleavage in the blood, while still being hydrolyzed to the active drug in the liver. nih.gov

Table 2: Impact of Functional Group Modifications on Etilefrine's Activity

| Functional Group | Importance for Activity | Effect of Modification |

|---|---|---|

| meta-Hydroxyl (Phenyl Ring) | Crucial for agonist activity and receptor binding. | Acylation can create prodrugs with altered pharmacokinetics. nih.gov |

| β-Hydroxyl (Side Chain) | Essential for direct receptor stimulation. | Removal significantly reduces agonist activity. |

| N-Ethyl (Amine) | Influences α- and β-receptor selectivity. | Increasing alkyl chain length can alter the α/β activity ratio. pharmacy180.com |

Comparative SAR Analysis between (R)- and (S)-Etilefrine and Related Phenethylamine (B48288) Analogues

A comparative analysis of the structure-activity relationships of (R)- and (S)-etilefrine with other phenethylamine analogues, such as phenylephrine (B352888), provides further insight into the structural requirements for adrenergic agonism.

Etilefrine vs. Phenylephrine: Phenylephrine is a well-known α1-adrenergic agonist that is structurally very similar to etilefrine. The primary difference is the substituent on the amine nitrogen: etilefrine has an ethyl group, while phenylephrine has a methyl group. This seemingly minor difference contributes to etilefrine's more pronounced β1-adrenergic activity compared to phenylephrine, which is a more selective α1-agonist. This illustrates the principle that even small changes in the N-alkyl substituent can significantly impact receptor selectivity.

Stereochemistry in Phenethylamines: The importance of the (R)-configuration at the β-carbon is a recurring theme among many direct-acting phenethylamine adrenergic agonists. For instance, the naturally occurring and most active form of norepinephrine (B1679862) is the (R)-(-)-enantiomer. This stereochemical preference is a strong indicator of a conserved binding mode within the adrenergic receptor family for this class of compounds.

The general SAR for phenylethylamines indicates that:

Aromatic Ring Substitution: Hydroxyl groups on the phenyl ring, particularly at the meta and para positions (a catechol), generally lead to maximal α and β agonist activity. Etilefrine, with its single meta-hydroxyl group, represents a variation that retains significant activity.

α-Carbon Substitution: The introduction of a small alkyl group, such as a methyl group, on the α-carbon of the ethylamine side chain can influence receptor selectivity and increase the duration of action by providing resistance to metabolism by monoamine oxidase (MAO). pharmacy180.com Etilefrine is unsubstituted at this position.

N-Substituent: As noted, the size of the N-alkyl group is a key determinant of β-receptor selectivity.

Table 3: Comparative SAR of Phenethylamine Analogues

| Compound | N-Substituent | Primary Adrenergic Activity | Key SAR Feature |

|---|---|---|---|

| (R)-Etilefrine | Ethyl | α1, β1 Agonist | N-ethyl group confers mixed α/β activity. |

| (R)-Phenylephrine | Methyl | α1 Agonist | N-methyl group favors α1 selectivity. |

| (R)-Norepinephrine | Hydrogen | α1, α2, β1 Agonist | Unsubstituted amine has potent α and β1 activity. |

Cellular and Subcellular Mechanisms of R Etilefrine Action

Intracellular Signaling Cascade Modulation

The binding of (R)-Etilefrine to α1 and β1-adrenergic receptors triggers distinct intracellular signaling cascades, modulating the activity of numerous downstream effector proteins and pathways. These G protein-coupled receptors (GPCRs) translate the extracellular signal into an intracellular response, leading to changes in cellular function. wikipedia.orgwikipedia.org

While direct studies on (R)-Etilefrine's effects on AMP-activated protein kinase (AMPK) and Akt (also known as Protein Kinase B) pathways are limited, its action on adrenergic receptors allows for inferences based on the known signaling of these receptors.

AMPK Pathway: The α1-adrenergic receptor component of (R)-Etilefrine's action may play a role in regulating AMPK, a key sensor of cellular energy status. Studies have demonstrated that stimulation of α1-adrenergic receptors in the heart can lead to the activation of AMPK. nih.gov For instance, treatment of a rat cardiac cell line with norepinephrine (B1679862), an endogenous adrenergic agonist, increased the phosphorylation and activation of AMPK, an effect that was blocked by an α1-receptor antagonist but not a β-receptor antagonist. nih.gov Infusion of the selective α1-agonist phenylephrine (B352888) into rats also resulted in significantly higher AMPK activity in the heart. nih.gov This suggests that (R)-Etilefrine, through its α1-agonist activity, could potentially activate the AMPK pathway in certain cell types.

Akt Pathway: The β1-adrenergic activity of (R)-Etilefrine is likely to influence the PI3K-Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. nih.govjci.org Activation of β-adrenergic receptors can lead to the activation of the PI3K-Akt pathway, which in turn conveys anti-apoptotic signals in cells like airway eosinophils. nih.gov Conversely, prolonged β-adrenergic stimulation has been associated with the downregulation of Akt phosphorylation in other contexts, such as in embryonic ventricular cells, and an antagonistic relationship between β-adrenergic signaling and the Akt pathway has been described. nih.govphysiology.org Specifically, β2-AR signaling is noted to involve a Gi-Gβγ-phosphatidylinositol 3 kinase (PI3K)-protein kinase B (Akt) antiapoptotic pathway, suggesting a cardioprotective role. sciltp.com The net effect of (R)-Etilefrine on the Akt pathway may therefore be cell-type specific and dependent on the duration of stimulation.

| Pathway | Associated Receptor Subtype | General Effect of Agonist Stimulation | Key Downstream Molecules |

|---|---|---|---|

| AMPK | α1-Adrenergic | Activation in cardiac cells nih.gov | AMPKα subunit (Thr172 phosphorylation) nih.gov |

| PI3K/Akt | β-Adrenergic | Cell-type dependent; can be pro-survival (anti-apoptotic) or down-regulated with chronic stimulation nih.govphysiology.orgsciltp.com | PI3K, Akt, FKHR nih.gov |

The activation of α1 and β1-adrenergic receptors by (R)-Etilefrine initiates signaling through classic G protein-coupled pathways, leading to the phosphorylation of numerous proteins.

α1-Adrenergic Receptor Signaling: As an α1-agonist, (R)-Etilefrine binds to receptors coupled to the Gq heterotrimeric G protein. wikipedia.orgnih.gov This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgfrontiersin.org IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). wikipedia.org The elevated intracellular Ca2+ and DAG together activate members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of downstream protein targets, leading to cellular responses like smooth muscle contraction. frontiersin.orgyoutube.com This cascade can also activate other kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway. ahajournals.org

β1-Adrenergic Receptor Signaling: The β1-adrenergic receptor is coupled to the Gs heterotrimeric G protein. wikipedia.org When activated by an agonist like (R)-Etilefrine, the Gs protein stimulates the enzyme adenylyl cyclase. wikipedia.orgpatsnap.com Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgpatsnap.com Elevated cAMP levels then activate Protein Kinase A (PKA). patsnap.comnih.gov PKA is a serine/threonine kinase that phosphorylates numerous target proteins within the cell, including ion channels, enzymes, and transcription factors, thereby regulating a wide array of cellular functions such as increased cardiac muscle contractility. patsnap.comnih.gov Studies have also shown that acute β1-AR stimulation can reduce α1-adrenergic-mediated phosphorylation of Protein Kinase D (PKD) and histone deacetylase 5 (HDAC5). nih.gov

| Receptor Pathway | G Protein | Primary Effector | Second Messenger(s) | Primary Kinase Activated |

|---|---|---|---|---|

| α1-Adrenergic | Gq wikipedia.org | Phospholipase C (PLC) wikipedia.org | IP3 & DAG wikipedia.org | Protein Kinase C (PKC) frontiersin.org |

| β1-Adrenergic | Gs wikipedia.org | Adenylyl Cyclase wikipedia.org | cAMP patsnap.com | Protein Kinase A (PKA) patsnap.com |

Cellular Responses and Phenotypic Alterations in In Vitro Models

The cellular consequences of activating adrenergic signaling pathways with agonists have been characterized in various in vitro models, demonstrating a range of responses and phenotypic changes. Although specific studies focusing solely on (R)-Etilefrine are not widely available, the effects of other adrenergic agonists on cultured cells provide insight into the potential cellular alterations induced by this compound.

For example, in vitro studies on endothelial cells have shown that β-adrenergic receptor agonists can increase cell proliferation, migration, and tube formation, which are key processes in angiogenesis. mdpi.com In contrast, studies using embryonic ventricular cells have demonstrated that β-adrenergic stimulation can decrease cell proliferation rates. physiology.org In human lung macrophages cultured in vitro, α2-adrenergic agonists did not directly suppress cytokine release, suggesting that the anti-inflammatory effects seen in vivo may be mediated by other mechanisms. nih.gov Phenotypic alterations, such as changes in cell morphology (e.g., spindle-like shapes indicative of epithelial-mesenchymal transition) or metabolic shifts, have been observed in various cell lines in response to different stimuli and can be quantified using high-content imaging techniques. nih.govnih.gov Given its action as an α1 and β1 agonist, (R)-Etilefrine could be expected to induce phenotypic changes in cell culture models related to cell growth, morphology, and metabolism, depending on the specific cell type and its receptor expression profile.

Interactions with Membrane Transport Proteins

Membrane transport proteins are crucial for controlling the influx and efflux of a wide range of substances, including nutrients, ions, and drugs. mhmedical.com These transporters are broadly divided into two major superfamilies: the ATP-binding cassette (ABC) transporters and the Solute Carrier (SLC) transporters. mhmedical.com

ABC Transporters: This family primarily consists of active transporters that use ATP hydrolysis to pump substrates across membranes. mhmedical.com They are often involved in cellular efflux, protecting cells from xenobiotics. nih.gov

SLC Transporters: This large superfamily includes facilitated transporters and ion-coupled secondary active transporters that are critical for the uptake and disposition of drugs and endogenous compounds. mhmedical.comnih.gov

Sympathomimetic amines, the class of compounds to which (R)-Etilefrine belongs, may interact with these transport systems. nih.gov However, specific research detailing the interaction of (R)-Etilefrine hydrochloride with particular ABC or SLC membrane transport proteins is not currently available in the scientific literature. The physicochemical properties of (R)-Etilefrine would determine its potential as a substrate or inhibitor for various transporters, which could in turn influence its pharmacokinetic profile and cellular access.

Metabolic Pathways and Biotransformation of R Etilefrine

Hepatic Metabolism and Enzyme Systems Involved

The liver is the principal site for the metabolism of etilefrine (B194583). patsnap.com After oral administration, etilefrine undergoes significant first-pass metabolism, a process where the concentration of the drug is substantially reduced before it reaches systemic circulation. wikipedia.org This extensive metabolism occurs in both the liver and the gastrointestinal tract. wikipedia.org

The primary metabolic pathway for etilefrine is conjugation. wikipedia.org This Phase II metabolic process involves the addition of endogenous molecules to the drug, which increases its water solubility and facilitates its elimination. While specific cytochrome P450 (CYP450) isoenzymes involved in Phase I oxidation of etilefrine are not extensively detailed, a minor portion of the drug (about 3%) is metabolized into hydroxymandelic acid, indicating that oxidative pathways play a role, albeit a small one. wikipedia.org The key enzyme systems are the transferases responsible for the conjugation reactions, which are abundant in the liver. patsnap.com

Characterization of Conjugation Reactions, Specifically Phenolic Sulphate Formation

Conjugation with sulfate (B86663) is a major biotransformation pathway for phenolic compounds like etilefrine. nih.gov Research has identified the sulfuric acid ester of etilefrine as its main metabolite, underscoring the importance of this pathway. nih.gov This reaction, known as sulfation or sulfonation, involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of etilefrine. elsevierpure.com

This process is catalyzed by a family of enzymes called sulfotransferases (SULTs), which are located in the liver and other tissues. researchgate.net The formation of the phenolic sulphate conjugate results in a more polar, water-soluble, and generally inactive metabolite that is efficiently eliminated from the body. researchgate.net While sulfation is the predominant conjugation reaction, glucuronidation, another Phase II pathway, also contributes to the metabolism of etilefrine. wikipedia.org The capacity of the sulfation pathway can be limited by the availability of inorganic sulfate, which is a precursor for the synthesis of PAPS. nih.gov

| Reaction Type | Key Enzyme | Endogenous Co-substrate | Resulting Metabolite | Significance |

|---|---|---|---|---|

| Sulfation | Sulfotransferase (SULT) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Etilefrine-3-O-sulfate (Sulfuric acid ester) | Major metabolic pathway |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | Etilefrine glucuronide | Secondary conjugation pathway |

Identification and Structural Elucidation of Metabolites in Preclinical Systems

In preclinical investigations, several metabolites of etilefrine have been identified and their structures elucidated using advanced analytical techniques. waters.com The primary metabolite is the sulfuric acid ester, a product of the sulfation of the phenolic group. nih.gov

Beyond simple conjugation, other metabolites have been discovered. Approximately 3% of etilefrine is converted to hydroxymandelic acid. wikipedia.org Furthermore, studies have identified two basic metabolites which are isomeric tetrahydroisoquinolines. nih.gov The formation of these compounds is proposed to occur through a condensation reaction between etilefrine and formaldehyde. nih.gov These tetrahydroisoquinoline metabolites are excreted in both their free form and as conjugates with sulfuric acid. nih.gov

The structural elucidation of these metabolites has been accomplished using spectrometric methods. nih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the metabolites, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure, allowing for the precise determination of the arrangement of atoms. nih.govnih.govnih.gov

| Metabolite | Metabolic Pathway | Method of Identification |

|---|---|---|

| Etilefrine sulfuric acid ester | Sulfation (Conjugation) | Chromatographic and Spectrometric analysis |

| Hydroxymandelic acid | Oxidation | Metabolic profiling |

| Isomeric tetrahydroisoquinolines | Condensation with formaldehyde | Mass Spectrometry (MS) and NMR Spectroscopy |

| Conjugated tetrahydroisoquinolines | Condensation followed by Sulfation | Mass Spectrometry (MS) and NMR Spectroscopy |

Enantioselective Metabolic Processing and Its Mechanistic Basis

Etilefrine is a chiral compound and is administered as a racemic mixture of its (R)- and (S)-enantiomers. wikipedia.org The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other. news-medical.netresearchgate.net

In preclinical animal experiments, the (R)(-)-enantiomer of etilefrine has been shown to be more pharmacologically effective than the (S)(+)-enantiomer. nih.gov This difference in activity suggests that the enantiomers may also be subject to enantioselective pharmacokinetics, including metabolism. The enzymes responsible for biotransformation, being chiral themselves, can exhibit preferential binding and catalysis for one enantiomer over the other. researchgate.net This can result in different plasma concentrations and clearance rates for the individual enantiomers.

While the higher potency of the (R)-enantiomer points towards potential stereoselectivity, detailed mechanistic studies specifically characterizing the enantioselective metabolic processing of (R)-etilefrine versus its (S)-counterpart in preclinical systems are not extensively documented in the available literature. Such studies would be necessary to identify the specific enzymes responsible for this selectivity and to quantify the differences in metabolic rates and pathways between the two enantiomers.

Metabolic Flux Analysis in Preclinical Biological Systems

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nsf.govnih.gov By using stable isotope tracers, such as ¹³C-labeled substrates, MFA can track the flow of atoms through various metabolic pathways, providing a detailed, quantitative picture of cellular metabolism. rsc.orgcreative-proteomics.com This technique allows researchers to understand how cells utilize nutrients and synthesize essential components, and how these processes are affected by genetic or environmental perturbations. nih.gov

In the context of drug metabolism, MFA can be applied in preclinical biological systems (e.g., cell cultures or animal models) to investigate how a compound like (R)-etilefrine perturbs cellular metabolic fluxes. nsf.gov For instance, it could be used to determine the impact of etilefrine on central carbon metabolism, energy production, and the pathways that generate co-substrates for its own conjugation reactions, such as PAPS for sulfation.

Although MFA is a well-established technique in systems biology and metabolic engineering, its specific application to analyze the metabolic flux of (R)-etilefrine in preclinical systems has not been detailed in the reviewed scientific literature. Such an analysis could provide valuable insights into the broader physiological effects of the drug beyond its primary pharmacological action and could help to identify potential bottlenecks or rate-limiting steps in its biotransformation pathways.

Advanced Analytical Research Methodologies for R Etilefrine Hydrochloride

Chromatographic Techniques for Purity and Enantiomeric Separation

Chromatography is a cornerstone for the analysis of chiral compounds like Etilefrine (B194583). It allows for the physical separation of the (R)-enantiomer from its (S)-counterpart and other potential impurities, which is essential for accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the enantioseparation of chiral drugs. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. nih.govchromatographyonline.com

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. scirp.orgpensoft.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are frequently effective for a wide range of chiral compounds. nih.govscirp.org The mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol, 2-propanol), is fine-tuned to control the retention and selectivity. scirp.org

Once developed, the method must be rigorously validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. banglajol.info Validation confirms the method's linearity, accuracy, precision, specificity, robustness, and establishes the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer. scirp.orgresearchgate.net

Table 1: Example Parameters for Chiral HPLC Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Stationary Phase | Chiral column that enables separation. | Chiralpak AS-H, Chiral CD-PH, or similar. scirp.orgbanglajol.info |

| Mobile Phase | Solvent system used to carry the sample through the column. | e.g., n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v). scirp.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.0 mL/min. banglajol.inforesearchgate.net |

| Detection | Wavelength used to monitor the eluting compounds. | UV detection at 254 nm. banglajol.info |

| Resolution | The degree of separation between the two enantiomer peaks. | > 2.0. scirp.org |

| Linearity (r²) | Correlation coefficient indicating the relationship between concentration and detector response. | ≥ 0.998. banglajol.info |

| LOD | The lowest concentration of an analyte that can be reliably detected. | Dependent on method sensitivity, e.g., 0.2 µg/mL. scirp.org |

| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Dependent on method sensitivity, e.g., 0.5 µg/mL. scirp.org |

| Accuracy (% Recovery) | The closeness of test results to the true value. | Typically 98-102%. banglajol.info |

| Precision (% RSD) | The degree of agreement among individual test results. | ≤ 2%. banglajol.info |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. jeol.com It is particularly well-suited for the identification and quantification of volatile and semi-volatile trace-level impurities. emerypharma.comchromatographyonline.com

For compounds like Etilefrine, which contain polar functional groups (hydroxyl and amine) and are not inherently volatile, a chemical derivatization step is typically required before GC analysis. emerypharma.com This process converts the polar groups into less polar, more volatile derivatives, for example, through silylation. Once derivatized, the compound can be vaporized and separated on the GC column. The eluting components then enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the components and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. jeol.com This makes GC-MS an excellent tool for trace analysis, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. emerypharma.comthermofisher.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. eurofins.com For the separation of enantiomers, which have identical mobility, a chiral selector must be added to the background electrolyte (BGE). mdpi.com

Cyclodextrins are the most commonly used chiral selectors in CE. mdpi.comumontpellier.fr They form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes for each enantiomer results in different apparent mobilities, leading to their separation. mdpi.com

CE offers several advantages for enantiomeric purity assessment, including high separation efficiency, short analysis times, and extremely low consumption of samples and reagents. eurofins.com The method can be validated to quantify enantiomeric impurities at levels as low as 0.1%. nih.gov Capillary Zone Electrophoresis (CZE) is the most common mode used for this purpose. eurofins.com

Spectroscopic and Spectrophotometric Approaches

Spectroscopic methods measure the interaction of electromagnetic radiation with the analyte. These techniques are often rapid and simple, making them suitable for quantitative analysis in quality control settings.

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique based on the absorption of light by a molecule. While Etilefrine hydrochloride can be measured directly, its absorption may not be sufficiently selective or sensitive for all applications, especially in the presence of interfering substances. tandfonline.comresearchgate.net

To overcome these limitations, derivatization methods are frequently employed. researchgate.netsemanticscholar.org These methods involve a chemical reaction to convert the analyte into a new compound (a derivative) with superior UV-Vis absorption properties. semanticscholar.orgslideshare.net This can increase sensitivity and shift the absorption maximum (λmax) to a longer, more selective wavelength in the visible region, reducing interference from excipients.

Several derivatization approaches have been developed for Etilefrine:

Ion-Pair Complexation: Etilefrine can form colored ion-pair complexes with dye reagents such as Bromocresol Green (BCG) and Methyl Orange (MO) in an acidic medium. researcher.liferesearchgate.net These complexes can be extracted into an organic solvent and measured colorimetrically.

Reaction with NBD-Cl: The reagent 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) reacts with the secondary amino group of Etilefrine to form a colored product, allowing for its determination.

Gold Nanoparticle Formation: Etilefrine can act as a reducing agent to reduce gold ions to gold nanoparticles (Au-NPs). The resulting solution exhibits a characteristic surface plasmon resonance absorption peak in the visible spectrum (around 530 nm), the intensity of which is proportional to the drug concentration. scispace.com

Table 2: UV-Vis Spectrophotometric Methods for Etilefrine Hydrochloride

| Method Type | Reagent/Principle | Wavelength (λmax) | Linearity Range (µg/mL) |

| Ion-Pair Complexation | Bromocresol Green (BCG) | 410 nm | 0.5 - 16 |

| Ion-Pair Complexation | Methyl Orange (MO) | 479 nm | 2.0 - 18 |

| Derivatization | NBD-Cl | 503 nm | 3 - 13 |

| Nanoparticle Formation | Gold Nanoparticles (Au-NPs) | 530 nm | 3.0 - 20.0 |

| Data compiled from multiple sources. researcher.liferesearchgate.netscispace.com |

Spectrofluorimetry is an analytical technique that measures the fluorescence emitted by a compound. It is often significantly more sensitive and selective than absorption spectrophotometry.

A simple and rapid spectrofluorimetric method has been developed for the determination of Etilefrine based on its native fluorescence. ejbps.com The method involves measuring the intrinsic fluorescence of the molecule in methanol (B129727) after excitation at a specific wavelength. The fluorescence intensity is enhanced and stabilized by the addition of an acetate (B1210297) buffer to maintain an optimal pH. ejbps.com This approach avoids complex derivatization steps while providing high sensitivity. The method is validated for its linearity, accuracy, and precision, with a very low limit of detection. ejbps.com

Table 3: Spectrofluorimetric Method Parameters for Etilefrine Hydrochloride

| Parameter | Condition / Value |

| Principle | Native Fluorescence |

| Solvent | Methanol |

| Buffer | Acetate Buffer (pH 4) |

| Excitation Wavelength (λex) | 276 nm |

| Emission Wavelength (λem) | 304 nm |

| Linearity Range | 0.5 - 8 µg/mL |

| Limit of Detection (LOD) | 0.121 µg/mL |

| Limit of Quantification (LOQ) | 0.367 µg/mL |

| Data from a study by Attia et al. ejbps.com |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unequivocal structural elucidation and confirmation of (R)-Etilefrine Hydrochloride. These techniques provide detailed information about the molecular framework and mass, respectively, ensuring the identity and integrity of the compound.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of the compound, which is a critical piece of identifying information. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for etilefrine analysis nist.govmassbank.eu. High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy, allowing for the determination of the elemental composition of the molecule with high confidence ndtlindia.com. For example, in the analysis of etilefrine sulfate (B86663), a phase II metabolite, LC-HRMS studies confirmed the identity of the reference material with a mass error value of less than 10 ppm ndtlindia.com. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural details that confirm the identity of the analyte massbank.eunih.gov.

Table 1: Spectroscopic Data for Etilefrine and Related Compounds

| Analytical Technique | Compound Analyzed | Key Findings |

| ¹H NMR & ¹³C NMR | Etilefrine Sulfate | Confirmed the structure of the synthesized Phase II metabolite reference standard ndtlindia.com. |

| LC-HRMS | Etilefrine Sulfate | Mass error value of less than 10 ppm, confirming the identity of the reference material ndtlindia.com. |

| Mass Spectrometry (EI) | Etilefrine | Provided mass spectrum for compound identification nist.gov. |

| LC-ESI-ITFT | Etilefrine | Generated MS2 fragmentation data for structural confirmation massbank.eunih.gov. |

| ¹H NMR | Etilefrine Degradate | Provided the spectrum for the oxidative degradation product of etilefrine researchgate.net. |

Electrochemical and Conductometric Methods

Electrochemical and conductometric methods offer sensitive and cost-effective alternatives for the analysis of (R)-Etilefrine Hydrochloride. These techniques are based on the electrical properties of the analyte in solution.

Electrochemical Methods involve the measurement of electrical parameters such as current or potential to determine the concentration of an analyte libretexts.orgnih.gov. Voltammetric techniques, for instance, can be used to detect electroactive species like etilefrine. Recent research has focused on developing highly sensitive sensors, such as those based on Cr/ZnO nanoparticles, for the detection of etilefrine hydrochloride researchgate.net. These methods can offer a wide linear response range and high sensitivity, making them suitable for determining the drug in various matrices researchgate.net. The principle relies on the oxidation or reduction of the analyte at an electrode surface, where the resulting current is proportional to its concentration nih.gov.

Conductometric Methods , specifically conductometric titration, provide a simple, rapid, and low-cost approach for quantifying etilefrine hydrochloride in both pure form and pharmaceutical formulations innovareacademics.inresearchgate.net. This method is based on measuring the change in electrical conductance of a solution as a titrant is added slideshare.netuomustansiriyah.edu.iq. For etilefrine hydrochloride, the titration involves the precipitation of chloride ions with silver ions (from silver nitrate (B79036) titrant) innovareacademics.inresearchgate.net. The conductance of the solution is measured after each addition of the titrant. The endpoint of the titration is determined graphically by plotting conductance against the volume of titrant added, where the intersection of two linear portions of the curve indicates the equivalence point innovareacademics.inuomustansiriyah.edu.iq. This technique is particularly advantageous for analyzing colored or turbid solutions uomustansiriyah.edu.iqmenofia.edu.eg.

Table 2: Conductometric Titration of Etilefrine Hydrochloride

| Parameter | Details |

| Principle | Precipitation titration where chloride ions from etilefrine hydrochloride react with silver ions innovareacademics.inresearchgate.net. |

| Titrant | Silver Nitrate (AgNO₃) solution innovareacademics.inresearchgate.net. |

| Measurement | The electrical conductance of the solution is measured as a function of the volume of titrant added innovareacademics.in. |

| Endpoint Determination | Graphically determined from the intersection of two lines in the titration curve uomustansiriyah.edu.iqmenofia.edu.eg. |

| Application | Determination of etilefrine hydrochloride in pure substance and pharmaceutical drops and tablets innovareacademics.in. |

| Advantages | Simple, rapid, inexpensive, and suitable for colored solutions innovareacademics.inuomustansiriyah.edu.iq. |

Application of Computational Chemistry in Analytical Method Optimization

Computational chemistry has emerged as a powerful tool to streamline and optimize the development of analytical methods, particularly for High-Performance Liquid Chromatography (HPLC). By simulating molecular interactions, it can predict chromatographic behavior, thus reducing the number of experiments required.

For etilefrine hydrochloride, computational and theoretical studies have been employed to investigate the affinity of the drug and its oxidative degradate to the HPLC stationary phase researchgate.net. These studies can involve geometric and electronic investigations to understand how the molecules interact with the column material (e.g., C18) researchgate.net. This knowledge aids in the rational selection of the mobile phase composition and pH to achieve optimal separation researchgate.netnih.gov.

The Quality by Design (QbD) approach, often supported by computational software, is increasingly used in analytical method development healthinformaticsjournal.com. This involves using statistical designs, such as factorial or Box-Behnken designs, to systematically study the effects of various chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) on the analytical responses (e.g., retention time, resolution) nih.govhealthinformaticsjournal.com. The goal is to identify an optimal operating region that ensures robust and reliable method performance. This approach not only enhances method understanding but also aligns with modern regulatory expectations for well-characterized and robust analytical procedures healthinformaticsjournal.com.

Table 3: Computational Approaches in HPLC Method Development for Etilefrine

| Approach | Application | Outcome |

| Molecular Modeling | Investigated the electronic and geometric affinity of etilefrine and its degradate to the stationary phase researchgate.net. | Facilitated the development of a stability-indicating HPLC method with selective analysis researchgate.net. |

| Quality by Design (QbD) | Systematically optimizes multiple HPLC parameters (pH, mobile phase ratio, etc.) using experimental designs healthinformaticsjournal.com. | Defines a robust operating region for the method, ensuring consistent performance nih.govhealthinformaticsjournal.com. |

| Response Surface Methodology | Establishes relationships between independent variables and responses to find optimal conditions nih.gov. | Achieves desired chromatographic resolution and retention times with minimal experimental runs nih.gov. |

Impurity Profiling and Quantification Strategies

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of the active pharmaceutical ingredient (API). This involves the identification, characterization, and quantification of any potential impurities that may arise during synthesis or degradation.

For (R)-Etilefrine Hydrochloride, several process-related impurities and degradation products have been identified. These are often designated as Etilefrine Impurity A, B, D, E, F, among others, each with a specific chemical structure pharmaffiliates.compharmaffiliates.comveeprho.com. The development of stability-indicating analytical methods, typically using HPLC, is essential to separate and quantify the active ingredient from these impurities researchgate.net. Such methods must be validated to demonstrate specificity, linearity, accuracy, and precision for both the API and its known impurities researchgate.netresearchgate.net.

A significant challenge in impurity profiling can be the analysis of compounds that lack a strong UV chromophore. In such cases, universal detectors like the Corona Charged Aerosol Detector (CAD) can be employed in conjunction with HPLC researchgate.net. Spectrophotometric methods, such as ratio subtraction and absorbance subtraction, have also been developed to determine etilefrine hydrochloride in the presence of its oxidative degradation product without the need for prior separation researchgate.net. These strategies are crucial for comprehensive quality control and for meeting stringent regulatory requirements.

Table 4: Known Impurities of Etilefrine Hydrochloride

| Impurity Name | Molecular Formula | Reference |

| Etilefrine Hydrochloride - Impurity A | C₁₀H₁₃NO₂ | pharmaffiliates.com |

| Etilefrine Hydrochloride - Impurity B | C₉H₁₃NO₂ | pharmaffiliates.com |

| Etilefrine Hydrochloride - Impurity D | C₁₇H₁₉NO₂ | pharmaffiliates.com |

| Etilefrine Hydrochloride - Impurity E | C₈H₈O₂ | pharmaffiliates.com |

| Etilefrine Hydrochloride - Impurity F | C₉H₁₃N | pharmaffiliates.comveeprho.com |

Preclinical Pharmacological Investigations of R Etilefrine Hydrochloride

In Vitro Pharmacological Model Systems for Efficacy and Selectivity

In vitro studies are crucial for elucidating the fundamental pharmacological properties of a drug candidate, providing insights into its mechanism of action, receptor affinity, and functional activity in a controlled environment. For (R)-etilefrine hydrochloride, these model systems have been instrumental in characterizing its interaction with adrenergic receptors.

Receptor Binding and Functional Assays:

Etilefrine (B194583) is known to be an agonist of α- and β-adrenergic receptors. wikipedia.org In vitro evidence suggests that etilefrine has a significantly higher affinity for β1 (cardiac) adrenoceptors compared to β2 adrenoceptors. wikipedia.org As a sympathomimetic amine, it mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). patsnap.com

Studies have also indicated that etilefrine can bi-directionally regulate the AMPK/Akt pathway and modulate phosphorylation levels. medchemexpress.commedchemexpress.com For instance, at a concentration of 10 μM, etilefrine has been shown to significantly activate AMPKα (Thr172) phosphorylation while inhibiting Akt (Ser473) phosphorylation in PC-3 and 293T cells. medchemexpress.com

Interactive Data Table: In Vitro Receptor Activity of Etilefrine

| Receptor Subtype | Activity | Functional Outcome |

| α1-Adrenergic | Agonist | Vasoconstriction, Increased peripheral resistance |

| β1-Adrenergic | Agonist | Increased heart rate, Enhanced myocardial contractility |

| β2-Adrenergic | Lower Affinity Agonist | --- |

In Vivo Animal Models for Cardiovascular Systemic Effects

Animal models provide a more integrated physiological system to evaluate the systemic effects of a drug. For (R)-etilefrine hydrochloride, in vivo studies have been essential in understanding its cardiovascular effects.

In New Zealand white rabbit experimental models, intravenous administration of etilefrine has been shown to increase cardiac output, right heart filling pressure, and blood pressure at rest, while reducing total peripheral resistance at a dose of 50 μg/kg. medchemexpress.com At a higher dose of 200 μg/kg, it increased right heart filling pressure, blood pressure, and total peripheral resistance, with a minor decrease in cardiac output, indicating mixed α and β adrenoceptor-mediated effects. medchemexpress.com

These findings in animal models are consistent with the effects observed in humans, where intravenous etilefrine increases pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure. wikipedia.org

Comparative Pharmacological Profiles of (R)- and (S)-Etilefrine in Preclinical Models

Etilefrine is a chiral molecule, existing as (R)- and (S)-enantiomers. Preclinical studies have demonstrated stereoselectivity in its pharmacological action. An animal experiment has shown that the (R)-(-)-enantiomer is more effective than the (S)-(+)-enantiomer. nih.gov This highlights the importance of stereochemistry in the drug's interaction with its target receptors. The differential activity of the enantiomers underscores the three-dimensional nature of receptor binding sites.

Pharmacokinetic Modeling in Preclinical Species

Pharmacokinetic studies in preclinical species are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific pharmacokinetic modeling data for (R)-etilefrine hydrochloride in preclinical species is not extensively detailed in the provided search results, general pharmacokinetic properties of etilefrine have been characterized. The plasma protein binding of etilefrine is approximately 23%. wikipedia.org

For chiral compounds, the metabolic interconversion of enantiomers can be a significant factor. nih.gov Mechanistic models using in vitro microsomal data from preclinical species like rats, dogs, and monkeys can be established to predict the in vivo ratios of enantiomer concentrations. nih.gov

Mechanistic Drug-Drug Interaction Studies in Preclinical Contexts

Preclinical studies on drug-drug interactions are crucial for identifying potential risks when a drug is co-administered with other medications. Etilefrine is known to undergo first-pass metabolism. nih.gov While specific mechanistic drug-drug interaction studies for (R)-etilefrine hydrochloride in preclinical contexts are not detailed in the provided search results, understanding its metabolic pathways is a key aspect of predicting potential interactions.

Emerging Research Directions and Unanswered Questions

Identification of Novel Molecular Targets and Off-Target Interactions

(R)-Etilefrine hydrochloride is recognized primarily as a direct-acting sympathomimetic agent. Its pharmacological effects are mediated through its interaction with adrenergic receptors. medtigo.compatsnap.compatsnap.com Specifically, it functions as an agonist at α1- and β1-adrenergic receptors. patsnap.comwikipedia.org Stimulation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction and an increase in peripheral vascular resistance, while agonism at β1-adrenergic receptors in the heart increases heart rate and contractility, leading to greater cardiac output. medtigo.compatsnap.com

Emerging research, however, has begun to uncover molecular targets for etilefrine (B194583) beyond the adrenergic system. Recent findings indicate that etilefrine is also an activator of AMP-activated protein kinase (AMPK) and can inhibit the phosphorylation of Akt, a key protein in cell signaling pathways. medchemexpress.commedchemexpress.com In cell-based assays, etilefrine was shown to increase the phosphorylation of AMPKα and decrease the phosphorylation of Akt (Ser473) in human prostate cancer and embryonic kidney cells. medchemexpress.com These findings suggest a more complex mechanism of action and open up new avenues for investigating the therapeutic potential of (R)-Etilefrine hydrochloride in different pathological contexts.

Table 1: Known and Novel Molecular Targets of Etilefrine

| Target Class | Specific Target | Primary Effect of Interaction |

|---|---|---|

| Adrenergic Receptors | α1-adrenergic receptors | Vasoconstriction, increased peripheral resistance |

| β1-adrenergic receptors | Increased heart rate and cardiac contractility | |

| β2-adrenergic receptors | Some minor agonistic action | |

| Kinase Pathways | AMP-activated protein kinase (AMPK) | Activation (phosphorylation) |

Development of Greener Synthetic Pathways for Chiral Production

The production of single-enantiomer drugs is a significant challenge in pharmaceutical manufacturing. researchgate.net Historically, chiral compounds were often produced as racemic mixtures and separated in later stages, a process that can be inefficient and generate substantial waste. The development of stereoselective synthesis methods is a core principle of green chemistry. researchgate.neteurekalert.org

An early method for producing the enantiomers of etilefrine involved asymmetric synthesis by enantioselective hydrogenation. nih.gov This approach represents a significant improvement over classical resolution methods by creating the desired stereocenter selectively. However, the field of chiral synthesis has continued to advance, with a strong emphasis on sustainability.

Future research is directed towards developing even "greener" synthetic pathways for (R)-Etilefrine hydrochloride. A key area of exploration is the use of biocatalysis. mdpi.com Biocatalytic methods, employing isolated enzymes or whole microorganisms, can offer high enantioselectivity under mild reaction conditions (e.g., aqueous media, ambient temperature, and pressure), significantly reducing the environmental impact. mdpi.com The development of a biocatalytic route for the asymmetric reduction of a suitable ketone precursor could provide a highly efficient and sustainable method for the production of (R)-Etilefrine hydrochloride.

Table 2: Comparison of Synthetic Approaches for Chiral Compounds

| Synthetic Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Synthesis of a racemic mixture followed by separation of enantiomers using a chiral resolving agent. | Technically straightforward. | Low theoretical maximum yield (50%), often generates significant waste. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively hydrogenate a prochiral substrate, creating the desired enantiomer. | High enantioselectivity, potentially high yield. | May require heavy metal catalysts and specialized equipment. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze a stereoselective transformation. | High enantioselectivity, mild and environmentally friendly reaction conditions, reduced waste. | Requires screening for suitable biocatalysts, optimization of reaction conditions. |

Systems Pharmacology Approaches for Comprehensive Biological Network Analysis

Systems pharmacology is an emerging discipline that utilizes computational and mathematical models to examine the effects of drugs on entire biological systems. ufrn.br Instead of focusing on a single drug-target interaction, it aims to understand how a drug perturbs complex intracellular and intercellular networks. nih.govmdpi.com This holistic approach is particularly valuable for drugs like etilefrine that have multiple targets.

Currently, there is a lack of published research applying systems pharmacology to (R)-Etilefrine hydrochloride. This represents a significant unanswered question and a promising direction for future investigation. A systems pharmacology model for (R)-Etilefrine would integrate its known interactions with α1- and β1-adrenergic receptors and its effects on the AMPK/Akt pathway. medchemexpress.commedchemexpress.com

By building a comprehensive network model, researchers could:

Predict downstream effects: Elucidate the full cascade of signaling events that result from the primary drug-target interactions. e3s-conferences.org

Identify network-level off-target effects: Uncover unexpected interactions and perturbed pathways that might not be obvious from simple binding assays. e3s-conferences.org

Such an approach would move the understanding of (R)-Etilefrine hydrochloride from a linear, target-based view to a dynamic, network-based perspective, potentially revealing new therapeutic applications or explaining subtle aspects of its action.

Advancements in Microanalytical Techniques for Enantiomeric Analysis

The ability to accurately separate and quantify enantiomers is essential for pharmaceutical development and quality control. nih.gov While traditional High-Performance Liquid Chromatography (HPLC) has been used for etilefrine, often requiring derivatization to form diastereomers for separation, modern microanalytical techniques offer significant advantages in terms of speed, efficiency, and reduced consumption of samples and reagents. nih.gov

Capillary electrophoresis (CE) has emerged as a powerful and eco-friendly microanalytical technique for chiral separations. mdpi.com CE methods utilize a chiral selector mixed into the background electrolyte to achieve enantioseparation. Cyclodextrins and their derivatives are among the most widely used and effective chiral selectors for this purpose. mdpi.comnih.gov The strategy involves finding a suitable cyclodextrin (B1172386) derivative that exhibits differential binding with the (R) and (S) enantiomers, allowing them to migrate at different velocities under an electric field and thus be separated. nih.gov

Future advancements in this area will likely focus on:

Method Optimization: Developing robust CE methods specifically validated for (R)-Etilefrine hydrochloride in various matrices.

Novel Chiral Selectors: Investigating new types of chiral selectors beyond cyclodextrins to achieve even greater resolution and selectivity.